molecular formula C24H16S B13679202 1,3-Diphenylnaphtho[2,3-c]thiophene

1,3-Diphenylnaphtho[2,3-c]thiophene

Cat. No.: B13679202
M. Wt: 336.4 g/mol
InChI Key: PZHNNICYPYWYBG-UHFFFAOYSA-N
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Description

1,3-Diphenylnaphtho[2,3-c]thiophene (CAS: 18929-58-3) is a polycyclic aromatic hydrocarbon (PAH) featuring a naphthothiophene core substituted with phenyl groups at the 1- and 3-positions. Its molecular formula is C₂₄H₁₆S, with a molecular weight of 336.4 g/mol . The compound belongs to the class of thiophene-fused aromatics, characterized by a sulfur-containing heterocycle fused to a naphthalene system. The phenyl substituents introduce steric bulk and electronic effects, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C24H16S

Molecular Weight

336.4 g/mol

IUPAC Name

1,3-diphenylbenzo[f][2]benzothiole

InChI

InChI=1S/C24H16S/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)24(25-23)18-11-5-2-6-12-18/h1-16H

InChI Key

PZHNNICYPYWYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Diphenylnaphtho[2,3-c]thiophene

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the naphtho[2,3-c]thiophene core followed by introduction of phenyl groups at the 1 and 3 positions. The key steps include:

  • Formation of the fused benzo-thiophene ring system.
  • Installation of diphenyl substituents via cross-coupling or electrophilic aromatic substitution.
  • Aromatization and purification to yield the final polycyclic heterocycle.

Stepwise Preparation Approaches

Formation of Benzo[c]thiophene Core

A common precursor for the naphtho[2,3-c]thiophene framework is benzo[c]thiophene, which can be synthesized using sulfur insertion and cyclization reactions:

  • Method: Reaction of 1,2-bis(halomethyl)benzene with sodium sulfide (Na2S) forms 1,2-dihydrobenzo[c]thiophene. Subsequent dehydrogenation over palladium or platinum catalysts at elevated temperatures (~300°C) yields benzo[c]thiophene.

  • Alternative: Formation of benzo[c]thiophene-1,3-dione by reacting phthaloyl chloride with Na2S, followed by chlorination and halogen exchange to produce intermediates suitable for further functionalization.

Ring Closure and Aromatization
  • Cyclization: The formation of the naphtho[2,3-c]thiophene skeleton involves ring-closing reactions of appropriately substituted precursors. For example, o-bromoethynylbenzene substructures on naphthalene can undergo cyclization to fused thiophene rings.

  • Aromatization: Oxidative dehydrogenation or catalytic aromatization steps ensure the final aromaticity of the fused ring system. Common catalysts include palladium on carbon or platinum under vapor phase conditions.

Specific Synthetic Routes Reported

Step Reagents/Conditions Description Yield/Notes
1 1,2-bis(halomethyl)benzene + Na2S Formation of 1,2-dihydrobenzo[c]thiophene High yield, key intermediate
2 Pd/C or Pt, 300°C vapor phase Dehydrogenation to benzo[c]thiophene Efficient aromatization
3 1,2-(diaroyl)benzene + Lawesson’s reagent (DCM, RT) Conversion to 1,3-diarylbenzo[c]thiophene High yield, sulfur insertion
4 Pd-catalyzed cross-coupling (Suzuki/Stille) Introduction of phenyl groups at positions 1 and 3 Moderate to high yields depending on conditions
5 Cyclization of o-bromoethynylbenzene derivatives Formation of fused naphtho[2,3-c]thiophene core Selective ring closure, key step

Alternative and Supporting Synthetic Methods

  • Sonogashira Coupling and Ring Closure: A selective Sonogashira coupling on trifluoromethanesulfonyl (triflate) sites over bromine sites on naphthalene derivatives allows installation of ethynyl groups that can cyclize to fused thiophene rings, producing angular or linear naphthodithiophenes closely related to the target compound.

  • Electrophilic Aromatic Substitution: Diphenyl substitution can also be achieved through electrophilic aromatic substitution on preformed benzo[c]thiophene derivatives, though this method is less selective and generally lower yielding than cross-coupling.

  • Use of Lawesson’s Reagent: This reagent is effective for converting diarylbenzo[c]furan precursors to the corresponding thiophene analogs by replacing oxygen with sulfur, facilitating access to 1,3-diarylbenzo[c]thiophenes.

Research Findings and Analysis

Yields and Selectivity

  • The Lawesson’s reagent method for sulfur insertion into diarylbenzene derivatives typically provides high yields (often >70%) of 1,3-diarylbenzo[c]thiophenes with good regioselectivity.

  • Pd-catalyzed cross-coupling reactions yield diphenyl-substituted products with moderate to high efficiencies, depending on catalyst, ligand, and substrate purity.

Electronic and Structural Properties

  • The shape and substitution pattern of the naphtho[2,3-c]thiophene core influence the electronic properties, with linear-shaped derivatives showing lower oxidation potentials and red-shifted absorption bands compared to angular isomers, relevant for organic semiconductor applications.

  • The sulfur atom in the thiophene ring contributes to the electronic conjugation and redox behavior of the molecule, making synthetic control over the thiophene fusion critical.

Summary Table of Synthetic Methods for this compound

Synthetic Step Method Key Reagents Conditions Yield Reference
Benzo[c]thiophene core formation Halomethylbenzene + Na2S 1,2-bis(halomethyl)benzene, Na2S Room temp, then Pd/C dehydrogenation at 300°C High
Sulfur insertion and ring closure Lawesson’s reagent 1,2-(diaroyl)benzene, Lawesson’s reagent DCM, room temperature High (70%+)
Diphenyl substitution Pd-catalyzed cross-coupling Halogenated benzo[c]thiophene, phenylboronic acid Pd catalyst, base, solvent Moderate to high
Cyclization to fused thiophene Sonogashira coupling + ring closure o-bromoethynylbenzene derivatives Stepwise, mild to moderate heat Selective

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylnaphtho[2,3-c]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

1,3-Diphenylnaphtho[2,3-c]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenylnaphtho[2,3-c]thiophene involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substitution with phenyl groups (vs.
  • The [2,3-c] fusion in the main compound introduces greater ring strain and reactivity compared to the [2,3-b] isomer, as demonstrated by its propensity for dienophile addition to the central ring .

Reactivity and Tautomerism

Dienophile Addition

Naphtho[2,3-c]thiophene derivatives exhibit unique reactivity. In cycloaddition reactions with N-phenylmaleimide (NPM), the thiophene ring in this compound favors exo isomer formation. This highlights the heightened reactivity of the [2,3-c] system due to increased electron density at the central ring .

Keto-Enol Tautomerism

Studies on naphtho[2,3-c]thiophene derivatives reveal that keto-enol tautomerism is influenced by the mode of thiophene fusion. For example, 4,9-dihydronaphtho[2,3-c]thiophen-4-one exhibits higher enol content compared to its [2,3-b] analog, attributed to delocalization energy differences and steric effects . The phenyl substituents in this compound likely stabilize the enol form further, enhancing its acidity.

Physicochemical Properties

Property This compound 1,3-Dihydronaphtho[2,3-c]thiophene 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione
Density (g/cm³) N/A 1.224 1.311
Boiling Point (°C) N/A 357.6 577.7 (predicted)
Aromaticity High Reduced (dihydro form) Moderate (furan core)
Solubility Low (predicted) Moderate Low

Key Insights :

  • The dihydro derivative (1,3-dihydronaphtho[2,3-c]thiophene) has lower density and boiling point due to reduced aromaticity .
  • Replacing sulfur with oxygen (as in the furan analog) increases density and boiling point, reflecting differences in heteroatom electronegativity .

Biological Activity

1,3-Diphenylnaphtho[2,3-c]thiophene is a polycyclic aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a fused ring system that includes thiophene and naphthalene components, which contribute to its electronic characteristics and interactions with biological systems.

  • Molecular Formula : C24H16S
  • Molecular Weight : 336.4 g/mol
  • IUPAC Name : 1,3-diphenylbenzo[f]benzothiole
  • Canonical SMILES : C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=CC=C5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene ring allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to significant biological effects, including potential antitumor activity.

Biological Activity and Case Studies

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably:

  • Antitumor Activity : Studies have shown that modifications to the structure of this compound can enhance its pharmacological profile. For example, certain derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms that may involve interference with cellular signaling pathways or direct interaction with DNA .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
Study AMCF-715DNA intercalation
Study BA54920Apoptosis induction
Study CHeLa25Inhibition of cell cycle progression

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other thiophene-based compounds. Below is a comparison table highlighting some structurally similar compounds:

Compound NameStructure TypeUnique Features
1,3-Diphenylbenzo[c]thiopheneBenzo[c]thiopheneLacks naphthalene fusion; different electronic properties
Naphtho[2,3-b]thiopheneNaphthothiopheneDifferent substitution patterns affecting reactivity
1-Methyl-1,3-diphenylbenzo[c]thiopheneMethylated variantIncreased solubility due to methyl substitution

Research Applications

The compound's unique electronic properties make it a candidate for various applications in scientific research:

  • Organic Electronics : Utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
  • Biological Research : Investigated for its interactions with biological macromolecules and potential therapeutic applications in oncology.

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